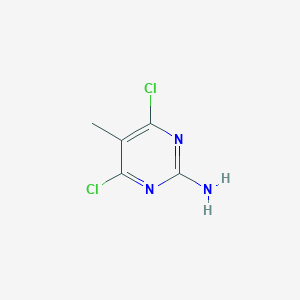

2-Amino-4,6-dichloro-5-methylpyrimidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60203. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVBZKXYQWWVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289300 | |

| Record name | 2-Amino-4,6-dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-13-1 | |

| Record name | 7153-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DICHLORO-5-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-4,6-dichloro-5-methylpyrimidine" synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine

For researchers, scientists, and professionals in drug development, this compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its primary synthesis pathways, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through a two-step process starting from 2-amino-5-methylpyrimidine-4,6-diol. This common precursor is first synthesized and then subjected to chlorination to yield the final product.

Pathway 1: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol

The initial step involves the formation of the dihydroxypyrimidine ring. While various general methods for pyrimidine synthesis exist, a common route to this specific precursor is through the condensation of a three-carbon fragment with an N-C-N fragment, such as urea or guanidine.[1]

Pathway 2: Chlorination of 2-Amino-5-methylpyrimidine-4,6-diol

The subsequent and critical step is the conversion of the hydroxyl groups to chloro groups. This is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The use of other chlorinating agents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SOCl₂) has also been reported for similar pyrimidine systems.[2][4]

Detailed Experimental Protocols

Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol (A2)

A detailed protocol for the synthesis of the diol precursor is outlined below.

Procedure: The synthesis of 2-amino-5-methylpyrimidine-4,6-diol can be achieved through various established methods for pyrimidine ring formation, often starting from readily available commercial reagents. A common approach involves the cyclocondensation of a suitable three-carbon precursor with guanidine.

Quantitative Data:

Synthesis of 4,6-Dichloro-5-methylpyrimidin-2-amine (B2)

The chlorination of the diol precursor is a key step to arrive at the target molecule.

Procedure: A mixture of 2-amino-5-methylpyrimidine-4,6-diol and an excess of phosphorus oxychloride is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure. The residue is then carefully quenched with ice water, and the pH is adjusted to precipitate the product. The resulting solid is filtered, washed with water, and dried.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 71% | [2] |

| Appearance | White solid | [2] |

| Melting Point | 189–190 °C |[2] |

Alternative Synthesis Pathway for a Related Compound: 5-Amino-4,6-dichloro-2-methylpyrimidine

A closely related isomer, 5-amino-4,6-dichloro-2-methylpyrimidine, is also a valuable pharmaceutical intermediate. Its synthesis follows different routes.

Method 1: From Diethyl Succinate

-

Nitration: Diethyl succinate is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 2-nitro-diethyl succinate.

-

Cyclization: The nitro-ester is then cyclized with hydrochloric acid to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.

-

Chlorination: The dihydroxypyrimidine is chlorinated using sulfuryl chloride.

-

Reduction: The nitro group is reduced to an amino group via Raney nickel hydrogenation to give 5-amino-4,6-dichloro-2-methylpyrimidine.[4]

Method 2: From N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide

-

Deprotection: N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide is hydrolyzed with 6M HCl in methanol to yield 5-amino-2-methylpyrimidine-4,6-diol.[4]

-

Chlorination: The resulting diol is chlorinated with phosphorus oxychloride in a sealed tube at 110°C for 20 hours. After workup, 5-amino-4,6-dichloro-2-methylpyrimidine is obtained.[4]

Quantitative Data for Method 2 (Chlorination Step):

| Parameter | Value | Reference |

|---|---|---|

| Yield | 26% | [4] |

| Appearance | Brown solid |[4] |

Synthesis Pathway Diagrams

Caption: Primary synthesis route to this compound.

Caption: Synthesis of an isomer via nitration of diethyl succinate.

Caption: Alternative synthesis of an isomer starting from an acetamide derivative.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,6-dichloro-5-methylpyrimidine, a key intermediate in the synthesis of a variety of biologically active molecules. The information presented herein is intended to support research, development, and quality control efforts within the pharmaceutical and chemical industries.

Core Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its key physicochemical properties is provided in the tables below.

General and Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Appearance | White solid | [2] |

| Molecular Formula | C₅H₅Cl₂N₃ | [2] |

| Molecular Weight | 178.02 g/mol | [1] |

| Melting Point | 189–190 °C | [2] |

| Boiling Point (Predicted) | 354.1 ± 52.0 °C | [3] |

| Density (Predicted) | 1.504 ± 0.06 g/cm³ | [3] |

Acidity and Solubility

| Property | Value/Description | Source |

| pKa (Predicted) | 0.55 ± 0.10 | [3] |

| Water Solubility | Insoluble | [4] |

| Ethanol Solubility | Slightly soluble | [4] |

| DMSO Solubility | Soluble | [4] |

| DMF Solubility | Soluble | [4] |

Spectroscopic Data

| Spectrum Type | Key Data/Peaks | Source |

| ¹H NMR (DMSO-d₆) | δ = 7.26 (2H, bs, NH₂), 2.17 (3H, s, H-1′) | [2] |

| ¹³C NMR (DMSO-d₆) | δ = 161.01 (C-4 and 6), 160.78 (C-2), 113.60 (C-5), 14.93 (C-1′) | [2] |

| Mass Spectrometry (EI) | m/z (%): 177 and 179 [M⁺] (100) | [2] |

| Mass Spectrometry (ESI+) | m/z (%): 178 and 180 [M+H⁺] (100) | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

Solubility Determination (Gravimetric Method)

To determine the solubility in various solvents, a saturated solution is prepared by adding an excess of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. After settling, a known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is then measured to calculate the solubility in terms of g/L or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound in a suitable solvent system (e.g., water-cosolvent) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa value is then determined from the inflection point of the resulting titration curve.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer. A sample of the compound is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to an NMR tube. The spectra are acquired using standard pulse sequences. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

Synthesis Pathway Visualization

This compound serves as a crucial building block in organic synthesis. A common synthetic route to this and related compounds involves a multi-step process starting from a monosubstituted malonic acid diester and guanidine. This pathway highlights the versatility of pyrimidine chemistry in generating structurally diverse molecules.

Caption: Synthetic pathway for this compound.

References

- 1. This compound | 7153-13-1 [sigmaaldrich.cn]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 7153-13-1 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

A Technical Guide to 2-Amino-4,6-dichloro-5-methylpyrimidine (CAS 7153-13-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichloro-5-methylpyrimidine, identified by CAS number 7153-13-1, is a substituted pyrimidine compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a pyrimidine core with two reactive chlorine atoms, an amino group, and a methyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, biological applications, and analytical methodologies, serving as a technical resource for professionals in research and drug development. The compound's utility as a key intermediate in the development of antiviral agents, kinase inhibitors, and other biologically active molecules underscores its importance in the pharmaceutical industry.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and characterization.

| Property | Value | References |

| CAS Number | 7153-13-1 | [3] |

| Molecular Formula | C₅H₅Cl₂N₃ | |

| Molecular Weight | 178.02 g/mol | [3] |

| Appearance | White solid / Solid | [4] |

| Melting Point | 189–190 °C | [4] |

| Boiling Point | 354.1 °C at 760 mmHg | |

| Purity | Typically ≥95% | [5] |

| Synonyms | 4,6-dichloro-5-methyl-2-pyrimidinamine | |

| InChI Key | ISVBZKXYQWWVPC-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of this compound is most effectively achieved through the chlorination of its dihydroxy precursor. An optimized, high-yield procedure has been developed for this conversion.[4]

Synthetic Workflow

The general workflow involves the conversion of a 2-amino-4,6-dihydroxypyrimidine analog to the corresponding dichlorinated product. This is a critical step in creating a more reactive intermediate for further chemical modifications.

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis from 2-Amino-5-methylpyrimidine-4,6-diol[5]

This protocol details the conversion of 2-Amino-5-methylpyrimidine-4,6-diol to this compound.

-

Reaction Setup : A crude residue of the protected intermediate, 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine, is dissolved in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL).

-

Heating and Deprotection : The reaction mixture is heated to 50 °C for 2 hours. During this time, the crystalline product begins to precipitate from the solution.

-

Precipitation and Workup : After the heating phase, water (30 mL) is added to the mixture, which is then stirred vigorously for 10 minutes to ensure complete precipitation.

-

Filtration and Washing : The precipitated solid is collected by filtration. It is then washed sequentially with a 1:1 water/ethanol mixture (2 x 10 mL), a 5% aqueous solution of NaHCO₃ (10 mL), and finally again with the 1:1 water/ethanol mixture (10 mL).

-

Characterization : The resulting white solid product was identified with a yield of 71% and a melting point of 189–190 °C. Characterization was confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.[4]

Applications in Research and Development

This pyrimidine derivative is a valuable scaffold in drug discovery due to its role as a versatile intermediate and its inherent biological activities.

Role as a Pharmaceutical Intermediate

The compound serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs). The two chlorine atoms act as leaving groups, allowing for sequential and site-selective substitution reactions to build molecular complexity. It is a documented intermediate in the synthesis of the anti-AIDS drug Abacavir and the antihypertensive medication Moexipril.[6][7] Its scaffold is also used to create kinase inhibitors and other potential antiviral and anticancer agents.[1][2]

Biological Activity

Research has shown that the 2-amino-4,6-dichloropyrimidine scaffold possesses notable biological activity.

-

Inhibition of Nitric Oxide (NO) Production : Studies have demonstrated that 2-amino-4,6-dichloropyrimidines can inhibit immune-activated nitric oxide production.[4] While the exact mechanism of action is still to be elucidated, this property suggests potential applications as anti-inflammatory agents.[4]

-

Antiviral Potential : The parent scaffold, 2-amino-4,6-dichloropyrimidine, has been reported to inhibit the replication of a broad range of viruses, including those from the Herpes, Picorna, and Pox families.[4] This activity is attributed to the prevention of viral particle maturation.[4]

Caption: Key application areas of the title compound.

Analytical Methodologies

Rigorous analytical methods are essential for confirming the identity, purity, and quality of chemical intermediates in drug development. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard techniques for this purpose.

General Analytical Workflow

The validation of an analytical method is a systematic process to ensure it is fit for its intended purpose. The workflow involves sample preparation, separation, detection, and data analysis to confirm the compound's identity and purity.

Caption: A typical workflow for analytical method validation.

Representative Protocol: LC-MS/MS Analysis

While a specific, fully validated method for this compound is not published in the reviewed literature, the following protocol, adapted from a method for the structurally analogous compound 2,5-diamino-4,6-dichloropyrimidine, serves as an excellent starting point for method development.[8]

-

Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[8]

-

Column : YMC Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent.[8]

-

Mobile Phase A : 0.1% formic acid in water.[8]

-

Mobile Phase B : Acetonitrile.[8]

-

Elution : Gradient elution, to be optimized based on analyte retention time.

-

Flow Rate : 0.8 mL/min.[8]

-

Injection Volume : 10 µL.[8]

-

Ionization Mode : Electrospray Ionization (ESI), positive mode.

-

Monitored Transitions : Specific parent-daughter ion transitions (MRM) should be determined by direct infusion of a standard solution of the analyte.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical intermediate. Users should always consult the full Safety Data Sheet (SDS) before use.

| Safety Aspect | Information | References |

| Pictogram | GHS07 (Harmful) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store at -20°C, sealed, away from moisture and light. | |

| Handling | Use in a well-ventilated area. Avoid dust formation. Avoid contact with skin and eyes. | [9] |

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility in the synthesis of pharmaceuticals and as a source of biologically active compounds. Its well-defined chemical properties, established synthetic routes, and diverse applicability make it a crucial tool for researchers and developers in the pharmaceutical and chemical industries. A thorough understanding of its handling, synthesis, and analytical characterization is key to leveraging its full potential in creating novel and effective molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 7153-13-1|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic Pyrimidines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Biological Activity of 2-Amino-4,6-dichloro-5-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of 2-Amino-4,6-dichloro-5-methylpyrimidine and its derivatives. The pyrimidine scaffold is a well-established pharmacophore, and the unique substitution pattern of this core molecule has led to the exploration of its potential in various therapeutic areas. This document summarizes the current understanding of its synthesis, biological effects, and mechanism of action, with a focus on its anti-inflammatory properties through the inhibition of nitric oxide production. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, relevant signaling pathways are visualized to offer a comprehensive understanding of the compound's biological context.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The strategic placement of amino, chloro, and methyl groups on the pyrimidine ring, as seen in this compound, provides a versatile platform for chemical modification and the development of novel drug candidates. Research into this class of compounds has revealed a range of biological activities, with a notable emphasis on their potential as anti-inflammatory, antiviral, and anticancer agents.[1] This guide will focus on the known biological activities of the title compound and its closely related analogs, providing a technical resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of this compound (referred to as compound B2 in some literature) and its 5-substituted analogs typically begins with the condensation of a monosubstituted malonic acid diester with guanidine.[2] This initial step yields a 2-amino-4,6-dihydroxypyrimidine intermediate. Subsequent chlorination, often utilizing a Vilsmeier-Haack-Arnold reagent followed by deprotection, converts the dihydroxy derivative into the corresponding 2-amino-4,6-dichloropyrimidine.[2] This synthetic route allows for the introduction of various substituents at the 5-position of the pyrimidine ring, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

Caption: General synthesis of 2-amino-4,6-dichloro-5-substituted-pyrimidines.

Biological Activity

The primary reported biological activity of this compound and its analogs is the inhibition of immune-activated nitric oxide (NO) production, suggesting potential anti-inflammatory applications.[2] Derivatives of this scaffold have also been investigated for other therapeutic effects, including antiviral and anticancer activities.

Inhibition of Nitric Oxide (NO) Production

A key study demonstrated that 5-substituted 2-amino-4,6-dichloropyrimidines inhibit the production of nitric oxide in mouse peritoneal cells stimulated by lipopolysaccharide (LPS).[2] This inhibitory effect was observed to be dose-dependent. The 5-methyl derivative (this compound) was among the compounds that showed this activity. It is important to note that the corresponding 2-amino-4,6-dihydroxypyrimidine precursors were devoid of any NO-inhibitory activity, highlighting the importance of the chloro substituents for this biological effect.[2] The exact mechanism of action for this NO inhibition has not yet been fully elucidated.[2]

Quantitative Data for NO Inhibition

| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition |

| B1 | H | 28 |

| B2 | Methyl | 22 |

| B3 | Ethyl | 18 |

| B6 | Prop-2-yn-1-yl | 9 |

| B10 | Phenyl | 19 |

| B12 | Fluoro | 2 |

| Data extracted from a study on 5-substituted 2-amino-4,6-dichloropyrimidines.[2] |

Antiviral Activity

While the parent compound, 2-amino-4,6-dichloropyrimidine, was initially reported to have a broad range of antiviral activities, subsequent studies on a series of 5-substituted derivatives, including the 5-methyl analog, did not show any significant antiviral effects against a wide panel of viruses.[2] These viruses included HIV-1, HIV-2, Herpes Simplex Virus (HSV-1 and HSV-2), and others.[2] However, other modifications of the dichloropyrimidine scaffold have yielded compounds with antiviral properties. For example, certain 2,4-diamino-5-cyano-pyrimidine derivatives have demonstrated pronounced antiretroviral activity.

Anticancer Activity

The 2-amino-4,6-dichloropyrimidine scaffold has been explored for its potential as an anticancer agent. Derivatives have been designed as inhibitors of key signaling proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase. For instance, rationally designed 2,4-dichloro-6-methyl pyrimidine derivatives have shown promise as selective inhibitors of EGFR mutants found in non-small cell lung cancer. While specific anticancer data for this compound is not extensively available, the broader class of dichloropyrimidine derivatives exhibits significant antiproliferative activity against various cancer cell lines.

Potential Mechanisms of Action and Signaling Pathways

The observed biological activities of this compound and its derivatives, particularly their anticancer potential, may be attributed to the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Inhibition of EGFR is a validated strategy in cancer therapy.

Caption: Simplified EGFR signaling pathway and potential inhibition by dichloropyrimidines.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that is a key component of multiple signaling pathways controlling cell adhesion, migration, proliferation, and survival. Aberrant Src activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

Caption: Overview of Src kinase signaling and its potential inhibition.

Experimental Protocols

In Vitro Nitric Oxide (NO) Assay

This protocol is adapted from the methodology used to assess the NO inhibitory activity of 5-substituted 2-amino-4,6-dichloropyrimidines.[2]

Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS). The Griess reagent is used for the colorimetric determination of nitrite concentration.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound and its analogs) dissolved in DMSO

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. A vehicle control (DMSO) should be included.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Experimental Workflow for NO Assay

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its primary established biological activity is the inhibition of nitric oxide production, indicating potential for the development of novel anti-inflammatory agents. While its direct antiviral and anticancer activities require further investigation, the broader class of 2-amino-4,6-dichloropyrimidine derivatives has shown significant promise as inhibitors of key kinases involved in cancer progression. The synthetic accessibility of this core structure allows for extensive structure-activity relationship studies, which will be crucial in optimizing its biological profile for specific therapeutic applications. This technical guide provides a foundational resource for researchers aiming to further explore the therapeutic potential of this intriguing class of compounds.

References

2-Amino-4,6-dichloro-5-methylpyrimidine: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4,6-dichloro-5-methylpyrimidine, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its potential applications in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a substituted pyrimidine with the molecular formula C₅H₅Cl₂N₃. The presence of reactive chloro groups and an amino group makes it a versatile building block for further chemical modifications.

| Property | Value |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.02 g/mol |

| Appearance | White solid |

| Melting Point | 189–190 °C[1] |

| CAS Number | 7153-13-1 |

Spectroscopic and Analytical Data

Detailed spectroscopic and analytical data are crucial for the identification and characterization of this compound.

| Data Type | Details |

| ¹H NMR (DMSO-d₆) | δ = 7.26 (2H, bs, NH₂), 2.17 (3H, s, CH₃)[1] |

| ¹³C NMR (DMSO-d₆) | δ = 161.01 (C-4 and C-6), 160.78 (C-2), 113.60 (C-5), 14.93 (CH₃)[1] |

| Mass Spectrometry (EI) | m/z (%): 177 and 179 [M⁺] (100)[1] |

| Mass Spectrometry (ESI+) | m/z (%): 178 and 180 [M+H⁺] (100)[1] |

| Elemental Analysis | Calculated for C₅H₅Cl₂N₃: C, 33.73; H, 2.83; Cl, 39.83; N, 23.60. Found: C, 33.53; H, 2.78; Cl, 40.02; N, 23.42[1] |

Synthesis of this compound

The synthesis of this compound can be achieved from its dihydroxy precursor, 2-Amino-5-methylpyrimidine-4,6-diol.

Experimental Protocol: Synthesis from 2-Amino-5-methylpyrimidine-4,6-diol[1]

Materials:

-

2-Amino-5-methylpyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethanol (99%)

-

Hydrochloric acid (37% aqueous solution)

-

Water

Procedure:

-

A mixture of phosphorus oxychloride (10.0 mL, 109 mmol) and N,N-dimethylformamide (1.0 mL, 13 mmol) is stirred at room temperature for 30 minutes.

-

2-Amino-5-methylpyrimidine-4,6-diol (1.41 g, 10 mmol) is added to the stirred solution.

-

The reaction mixture is heated to 110 °C and stirred for 2 hours.

-

After cooling to room temperature, the mixture is evaporated under reduced pressure.

-

The oily residue is co-evaporated with toluene (2 x 20 mL).

-

The resulting crude residue of 5-methyl-4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine is dissolved in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL).

-

The reaction mixture is heated at 50 °C for 2 hours, during which a crystalline product begins to precipitate.

-

Water (30 mL) is added, and the mixture is stirred vigorously for 10 minutes.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield this compound as a white solid.

Yield: 1.26 g (71%)

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups. This reactivity is central to its utility as a chemical intermediate.

While specific signaling pathways involving this compound are not extensively documented, its structural analogs have shown biological activities, suggesting its potential in developing novel therapeutic agents. For instance, related 2-aminopyrimidine derivatives have been investigated as kinase inhibitors and for their antiviral properties. The core structure of this compound serves as a scaffold that can be elaborated to target a range of biological targets.

The general workflow for utilizing this intermediate in drug discovery often involves the sequential or one-pot substitution of the chloro groups with various nucleophiles to build a library of compounds for biological screening.

Caption: Drug discovery workflow using the pyrimidine intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceutical agents. Its well-defined synthesis and the reactivity of its chloro substituents provide a robust platform for the generation of diverse molecular libraries for drug discovery programs. This guide provides the foundational technical information required for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

The Versatility of 2-Amino-4,6-dichloro-5-methylpyrimidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Amino-4,6-dichloro-5-methylpyrimidine stands out as a particularly versatile and valuable intermediate. Its unique structural features, including two reactive chlorine atoms and a nucleophilic amino group, provide a platform for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Core Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of compounds targeting a variety of biological pathways. The two chlorine atoms at the 4 and 6 positions are susceptible to sequential nucleophilic substitution, allowing for the controlled and regioselective introduction of various functionalities. This property is extensively exploited in the design of kinase inhibitors, where the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.[1]

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this compound have been explored as potential inhibitors of several important kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Researchers have designed and synthesized 2,4-dichloro-6-methylpyrimidine derivatives as potential inhibitors of mutant EGFR.[2][3][[“]]

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to various cancers. The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a common feature in Aurora kinase inhibitors.[5][6][7][8][9]

-

Polo-like Kinase 4 (PLK4): As a critical regulator of centrosome duplication, PLK4 is an emerging target in oncology. 5-chloro-2-amino-pyrimidine derivatives have shown promise as potent PLK4 inhibitors.[10]

Antiviral Activity

Historically, 2-amino-4,6-dichloropyrimidine derivatives have been investigated for their antiviral properties.[11] A significant application of a related compound, 2-amino-4,6-dichloro-5-formamidopyrimidine, is as a key intermediate in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS.[1][12][13][14]

Anti-inflammatory Activity

Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. This suggests potential applications in the development of novel anti-inflammatory agents.[11][15]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives synthesized from 2-amino-4,6-dichloropyrimidine and related scaffolds.

| Compound Class | Target | Measurement | Value | Reference |

| 5-Substituted-2-amino-4,6-dichloropyrimidines | Nitric Oxide Production | IC50 | 2 - 36 µM | [11][15] |

| 2,4-dichloro-6-methylpyrimidine derivatives | EGFRT790M/L858R | % Inhibition | 81.9% | [2][3][[“]] |

| 2,4-dichloro-6-methylpyrimidine derivatives | H1975 (NSCLC cell line) | IC50 | 0.65 ± 0.06 μM | [2][3][[“]] |

| 2,4-disubstituted pyrimidines | Aurora A Kinase | IC50 | 309 nM | [6] |

| 2,4-disubstituted pyrimidines | Aurora B Kinase | IC50 | 293 nM | [6] |

| 2,4-disubstituted pyrimidines | HCT-116 (Colon cancer cell line) | IC50 | 1.31 ± 0.41 μM | [6] |

| 2,4-diaminopyrimidines | Aurora A Kinase | Selectivity over Aurora B | >35-fold | [7] |

| Pyrimidine-based derivatives | High-MYC expressing SCLC cell lines | IC50 | < 200 nM | [8] |

| 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(alkylbenzylidene)acetohydrazides | EGFR-TK | IC50 | 0.9 ± 0.03 μM | [16] |

| 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones | EGFR-TK | IC50 | 0.7 ± 0.02 μM | [16] |

| 5-chlorine-2-amino-pyrimidine derivative (5f) | PLK4 | IC50 | 0.8 nM | [10] |

| 5-chlorine-2-amino-pyrimidine derivative (5f) | MCF-7 (Breast cancer cell line) | IC50 | 0.48 μM | [10] |

Signaling Pathways

The therapeutic effects of compounds derived from this compound are often mediated through the modulation of specific signaling pathways.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: Aurora Kinase Pathway and Inhibition during Mitosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines.[11]

Materials:

-

2-Amino-5-methylpyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-Amino-5-methylpyrimidine-4,6-diol (1 equivalent) and N,N-dimethylaniline (1.2 equivalents) in phosphorus oxychloride (5 equivalents) is heated at 110 °C for 2 hours.

-

The reaction mixture is cooled to room temperature and slowly poured onto crushed ice.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

In Vitro Kinase Assay (General Radiometric Protocol)

This protocol provides a general framework for determining the IC50 values of kinase inhibitors.[10]

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

Test compound (inhibitor) dissolved in DMSO

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

-

[γ-³³P]ATP

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillant.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative activity of synthesized compounds.[17][18][19]

Materials:

-

Cancer cell line (e.g., H1975, HCT-116, MCF-7)

-

Cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive compounds starting from this compound.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity allows for the synthesis of a wide array of derivatives with potent biological activities. The demonstrated success of the 2-aminopyrimidine scaffold in developing clinically relevant drugs, particularly kinase inhibitors, underscores the potential of this compound as a starting point for the discovery of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity in their drug discovery endeavors.

References

- 1. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]

- 2. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 14. CN104672239A - Process for preparing abacavir intermediate in formula V by adopting one-pot method - Google Patents [patents.google.com]

- 15. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. texaschildrens.org [texaschildrens.org]

Spectroscopic and Synthetic Profile of 2-Amino-4,6-dichloro-5-methylpyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data and protocols to support their research endeavors.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H and 13C NMR Spectroscopic Data for this compound. [1]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1H | 7.26 | Broad Singlet | NH2 |

| 2.17 | Singlet | CH3 | |

| 13C | 161.01 | - | C4 and C6 |

| 160.78 | - | C2 | |

| 113.60 | - | C5 | |

| 14.93 | - | CH3 |

Solvent: DMSO-d6

Mass Spectrometry (MS) Data

Table 2: Mass Spectrometry Data for this compound. [1]

| Ionization Mode | m/z Ratio | Relative Intensity (%) | Assignment |

| EI | 177, 179 | 100 | [M]+ |

| ESI+ | 178, 180 | 100 | [M+H]+ |

Infrared (IR) Spectroscopy Data

An experimental IR spectrum for this compound was not available in the searched literature. However, the IR spectrum of the closely related compound, 2-Amino-4,6-dichloropyrimidine, provides valuable insight into the expected vibrational modes. The key absorptions are detailed below. The presence of the additional methyl group in the target compound would primarily introduce C-H stretching and bending vibrations.

Table 3: Experimental Infrared (IR) Spectroscopic Data for the related compound 2-Amino-4,6-dichloropyrimidine. [2]

| Wavenumber (cm-1) | Intensity | Assignment |

| 3470 | vs | N-H Asymmetric Stretch |

| 3390 | ms | N-H Symmetric Stretch |

| 1650 | - | NH2 Scissoring |

| 1137 | ms | C-Cl In-plane Bend |

| 1060 | - | NH2 Twisting |

| 620-510 | m | C-C In-plane Bend |

Abbreviations: vs - very strong, ms - medium strong, m - medium

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the chlorination of 2-Amino-5-methylpyrimidine-4,6-diol.[1]

Materials:

-

2-Amino-5-methylpyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylaniline

Procedure:

-

A mixture of 2-Amino-5-methylpyrimidine-4,6-diol and a catalytic amount of N,N-dimethylaniline in an excess of phosphorus oxychloride is prepared.

-

The reaction mixture is heated under reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for 1H and 100 MHz for 13C. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectra were obtained on a mass spectrometer. For EI-MS, the sample was introduced directly into the ion source. For ESI-MS, the sample was dissolved in a suitable solvent (e.g., methanol) and infused into the electrospray source.

Infrared (IR) Spectroscopy: The IR spectrum of the analogous compound was recorded using a Perkin-Elmer spectrophotometer in the range of 4000-200 cm-1.[2] The solid sample was prepared as a KBr pellet.

Synthesis Workflow

The synthesis of this compound from its dihydroxy precursor is a key transformation in the preparation of various functionalized pyrimidines. The logical workflow for this synthesis is depicted below.

Caption: Synthesis of this compound.

References

Solubility Profile of 2-Amino-4,6-dichloro-5-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,6-dichloro-5-methylpyrimidine (CAS No. 7153-13-1), a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide also includes qualitative solubility information for a closely related structural isomer, 5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No. 39906-04-2), to provide valuable insights for solvent selection in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅Cl₂N₃ | |

| Molecular Weight | 178.02 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 354.1 °C at 760 mmHg | |

| Storage Temperature | -20°C, sealed, away from moisture and light |

Solubility Data

Table 1: Qualitative Solubility of 5-Amino-4,6-dichloro-2-methylpyrimidine

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Ethanol | Slightly soluble |

| Water | Insoluble |

Disclaimer: This data is for the structural isomer 5-Amino-4,6-dichloro-2-methylpyrimidine (CAS 39906-04-2) and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a pyrimidine derivative, such as this compound, in various organic solvents. This method is based on the principle of equilibrating an excess of the solid compound with the solvent and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMF, DMSO, toluene, acetonitrile, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the filtered supernatant (saturated solution) using the same HPLC method.

-

-

Data Calculation:

-

Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve.

-

Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

The Synthetic Landscape and Biological Potential of 2-Amino-4,6-dichloro-5-methylpyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based compounds, 2-amino-4,6-dichloro-5-methylpyrimidine and its derivatives represent a class of molecules with significant, yet not fully exploited, potential. This technical guide provides a comprehensive overview of the known derivatives of this core structure, detailing their synthesis, chemical properties, and reported biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Properties and Synthesis

The parent compound, this compound, is a solid with a boiling point of 354.1°C at 760 mmHg.[1] It serves as a versatile intermediate for the synthesis of a variety of derivatives, primarily through the substitution of the chloro groups at the 4 and 6 positions, or through modifications of the amino and methyl groups.

A significant body of work has focused on the synthesis of 5-substituted analogs of 2-amino-4,6-dichloropyrimidine, including the 5-methyl derivative. A general and efficient synthetic strategy involves a two-step process: the condensation of monosubstituted malonic acid diesters with guanidine to form 5-substituted 2-amino-4,6-dihydroxypyrimidines, followed by chlorination.

Synthetic Pathway Overview

The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines can be effectively visualized as a two-stage process. The initial step involves the formation of the core dihydroxypyrimidine ring system, which is then subjected to a chlorination reaction to yield the target dichloro derivatives.

Caption: General synthetic scheme for 5-substituted 2-amino-4,6-dichloropyrimidines.

Key Derivatives and Their Properties

Several derivatives of this compound and its 5-substituted analogs have been synthesized and characterized. The following table summarizes the key quantitative data for a selection of these compounds.

| Compound ID | Substituent at C5 | Yield (%) | Melting Point (°C) | Molecular Formula |

| B2 | -CH₃ | 71 | 189–190 | C₅H₅Cl₂N₃ |

| B3 | -CH₂CH₃ | 88 | >250 (for diol precursor A3) | C₆H₇Cl₂N₃ |

| B6 | -CH₂C≡CH | 81 | 159–161 | C₇H₅Cl₂N₃ |

| B9 | -CH(CH₃)CH₂CH₃ | 93 | >250 (for diol precursor A9) | C₈H₁₁Cl₂N₃ |

| B10 | -C₆H₅ | 71 | 193–195 | C₁₀H₇Cl₂N₃ |

Data sourced from a study on 5-substituted 2-amino-4,6-dichloropyrimidines.[2]

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines (A-series)

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, guanidine hydrochloride is added, and the mixture is stirred. The corresponding monosubstituted malonic acid diester is then added dropwise, and the reaction mixture is refluxed for several hours. After cooling, the precipitate is filtered, washed with ethanol and ether, and then dissolved in water. The pH is adjusted to 6 with concentrated HCl, and the resulting precipitate is filtered, washed with water, and dried to afford the 5-substituted 2-amino-4,6-dihydroxypyrimidine.[2]

General Procedure for the Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines (B-series)

To a stirred solution of the 5-substituted 2-amino-4,6-dihydroxypyrimidine in phosphoryl chloride, dimethylformamide is added dropwise at 0°C. The reaction mixture is then heated at 110°C for several hours. After cooling, the mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography to yield the desired 5-substituted 2-amino-4,6-dichloropyrimidine.[2]

Biological Activity: Inhibition of Nitric Oxide Production

A pilot screening of the synthesized 5-substituted 2-amino-4,6-dichloropyrimidines was conducted to evaluate their inhibitory effects on immune-activated nitric oxide (NO) production in mouse peritoneal cells. The dihydroxypyrimidine precursors were found to be inactive. In contrast, the dichlorinated derivatives demonstrated inhibitory activity.[2]

The following workflow illustrates the experimental process for evaluating the biological activity of these compounds.

Caption: Workflow for in vitro nitric oxide (NO) inhibition assay.

The most potent compound identified in this screen was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC₅₀ of 2 µM. The other derivatives exhibited IC₅₀ values in the range of 9–36 µM.[2]

| Compound | Substituent at C5 | IC₅₀ (µM) for NO Inhibition |

| B1 | -F | 2 |

| B2 | -CH₃ | 9-36 |

| B3 | -CH₂CH₃ | 9-36 |

| B4 | -CH₂CH₂CH₃ | 9-36 |

| B5 | -CH(CH₃)₂ | 9-36 |

| B6 | -CH₂C≡CH | 9-36 |

| B7 | -CH₂CH=CH₂ | 9-36 |

| B8 | -CH₂CH₂OH | 9-36 |

| B9 | -CH(CH₃)CH₂CH₃ | 9-36 |

| B10 | -C₆H₅ | 9-36 |

Data sourced from a study on 5-substituted 2-amino-4,6-dichloropyrimidines.[2] The exact IC₅₀ values for compounds B2-B10 were reported to be within this range.

Broader Context and Related Derivatives

The derivatization of the 2-amino-4,6-dichloropyrimidine core is not limited to the 5-position. For instance, 5-amino-4,6-dichloro-2-methylpyrimidine is a key intermediate in the synthesis of the antihypertensive drug Moexipril.[3] Its synthesis involves nitration, cyclization, and chlorination steps.[3]

Furthermore, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide is another important derivative used in the production of antiviral nucleotide analogs.[4] Its preparation involves the cyclization of an aminomalonic ester with guanidine, followed by chlorination and formylation.[4]

The exploration of 2-amino-4,6-diarylpyrimidine derivatives has also yielded potent and selective A1 adenosine receptor (A1AR) antagonists.[5] These findings, along with reports of anticancer and antiviral activities of various pyrimidine derivatives, underscore the broad therapeutic potential of this chemical class.[6][7]

Conclusion

This compound and its analogs constitute a promising class of compounds with demonstrable biological activity. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for further screening. The inhibitory effect on nitric oxide production suggests potential applications in inflammatory diseases. Moreover, the broader family of substituted 2-aminopyrimidines has shown a wide range of pharmacological activities, including antiviral, anticancer, and cardiovascular effects. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents based on the versatile 2-amino-4,6-dichloropyrimidine scaffold. Future work should focus on elucidating the mechanism of action for the observed biological activities and exploring further structure-activity relationships to optimize potency and selectivity.

References

- 1. This compound | 7153-13-1 [sigmaaldrich.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-4,6-dichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Amino-4,6-dichloro-5-methylpyrimidine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The presence of two reactive chlorine atoms at the C4 and C6 positions, an amino group at C2, and a methyl group at C5 allows for diverse and strategic functionalization to achieve high affinity and selectivity for various kinase targets.

This document outlines key synthetic strategies, detailed experimental protocols, and representative biological data for kinase inhibitors derived from this scaffold. It also includes visualizations of relevant signaling pathways to provide context for the therapeutic applications of these compounds.

Synthetic Strategies

The primary synthetic utility of this compound lies in the sequential displacement of its two chlorine atoms. The C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the controlled and regioselective introduction of various substituents to explore the chemical space around the pyrimidine core.

A general workflow for the synthesis of kinase inhibitors from this compound involves an initial reaction at one of the chloro-positions, followed by a second reaction at the remaining chloro-position.

General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations of this compound.

Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the sequential substitution of the chlorine atoms with two different amines, a common strategy for synthesizing 2,4,6-trisubstituted pyrimidine kinase inhibitors.

-

Materials:

-

This compound

-

Amine 1 (e.g., aniline derivative)

-

Amine 2 (e.g., piperazine derivative)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol or 1,4-Dioxane

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure (Step 1: First Substitution):

-

To a round-bottom flask, add this compound (1.0 mmol) and n-butanol (10 mL).

-

Add Amine 1 (1.1 mmol) and DIPEA (2.0 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the monosubstituted intermediate.

-

-

Procedure (Step 2: Second Substitution):

-

Dissolve the purified monosubstituted intermediate (1.0 mmol) in n-butanol or 1,4-dioxane (10 mL).

-

Add Amine 2 (1.2 mmol) and DIPEA (2.5 mmol).

-

Heat the reaction mixture to 100-120 °C and stir for 6-24 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction and concentrate in vacuo.

-

Purify the residue by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is used to introduce aryl or heteroaryl moieties at the C4 or C6 positions, which can interact with specific pockets in the kinase active site.

-

Materials:

-

Monosubstituted pyrimidine intermediate from Protocol 1 (or the starting dichloropyrimidine)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., 2M Na₂CO₃ solution, 1.5 mL)

-

Solvent mixture (e.g., Toluene/Ethanol, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried Schlenk flask, combine the pyrimidine substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Purge the flask with an inert gas for 10 minutes.

-

Add the toluene/ethanol solvent mixture and the Na₂CO₃ solution via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: Buchwald-Hartwig Amination

This protocol provides an alternative method for C-N bond formation, particularly useful for coupling less nucleophilic amines.

-

Materials:

-

Pyrimidine substrate (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

-

Phosphine ligand (e.g., Xantphos, 0.04 mmol)

-

Base (e.g., Cs₂CO₃, 1.5 mmol)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried Schlenk tube, add the pyrimidine substrate (1.0 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent, followed by the amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the residue by flash column chromatography.

-

Application in Kinase Inhibitor Synthesis

Derivatives of this compound have been investigated as inhibitors of several important kinase families implicated in cancer and inflammatory diseases.

A. Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[1] Pyrimidine-based scaffolds can effectively target the ATP-binding site of these kinases.

Inhibition of Aurora Kinases A and B disrupts mitosis.

B. Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine core is a common hinge-binding motif in many CDK inhibitors.[2][3]

Inhibition of CDK4/6 blocks G1-S phase transition.

C. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune responses, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[4]

Inhibition of JAK prevents STAT phosphorylation.

Data Presentation: Inhibitory Activities

The following table summarizes the inhibitory activities of several representative pyrimidine-based kinase inhibitors from the literature. This data illustrates the potential for developing highly potent compounds from this scaffold.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference(s) |

| N-trisubstituted pyrimidines | Aurora A | 7.1 | [5] |

| N-trisubstituted pyrimidines | Aurora B | 25.7 | [5] |

| 2,4-diaminopyrimidines | CDK7 | 7.21 | [6] |

| 2-anilino-4-triazolpyrimidines | CDK4 | 23.59 | [3] |

| Pyrazol-3-yl pyrimidin-4-amines | JAK2 | Potent Inhibition | [4] |

| Thienopyrimidines | Aurora A | Potent Inhibition | [7] |

| Pyrimidine-based inhibitors | Aurora A | < 200 | [8] |

Note: IC₅₀ values are highly dependent on the specific assay conditions and the full substitution pattern of the inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its facile and selective functionalization through established synthetic methodologies, such as SNAr and palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse compound libraries. The demonstrated potential of the 2-aminopyrimidine scaffold to yield potent inhibitors of key kinase targets like Aurora, CDK, and JAK underscores the promise of this starting material in modern drug discovery efforts. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize the next generation of targeted therapeutics.

References

- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on 2-Amino-4,6-dichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2-amino-4,6-dichloro-5-methylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The protocols outlined below cover reactions with common nucleophiles, including amines, thiols, and alcohols.

The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it is crucial for drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by two chloro substituents, facilitates the attack of nucleophiles. The presence of an amino group and a methyl group at the C2 and C5 positions, respectively, influences the regioselectivity of the substitution, which typically occurs at the C4 and C6 positions.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)